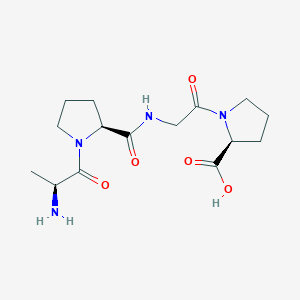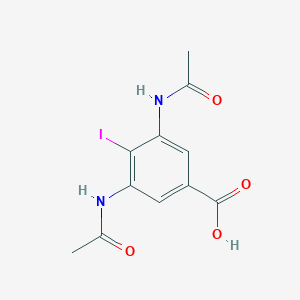![molecular formula C11H15ClO3S B12557157 {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride CAS No. 143111-31-3](/img/structure/B12557157.png)
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium compound with a phenyl group substituted with a hydroxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfonium salt with a hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hydroxypropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfonium compounds.
Scientific Research Applications
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride involves its interaction with molecular targets through its sulfonium group. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and alteration of their function. This reactivity is exploited in various applications, including catalysis and drug development.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties and formed in the Maillard reaction.
Uniqueness
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is unique due to its sulfonium group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
143111-31-3 |
|---|---|
Molecular Formula |
C11H15ClO3S |
Molecular Weight |
262.75 g/mol |
IUPAC Name |
[4-(2-hydroxypropanoyloxy)phenyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H15O3S.ClH/c1-8(12)11(13)14-9-4-6-10(7-5-9)15(2)3;/h4-8,12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
BHRBOOKXUXZHEA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[S+](C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
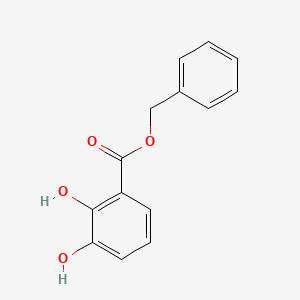
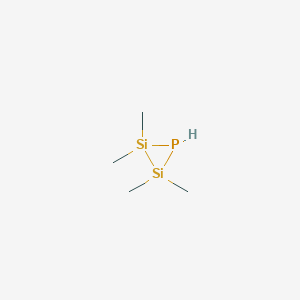
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
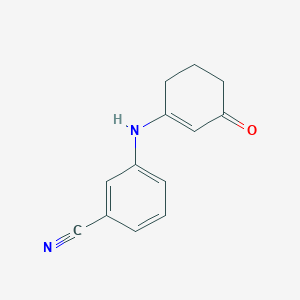

![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
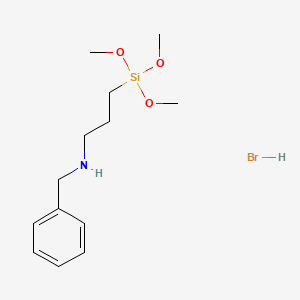
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
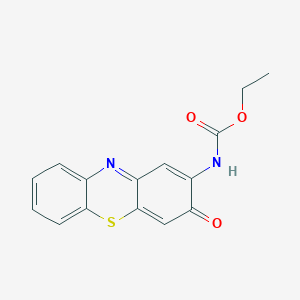
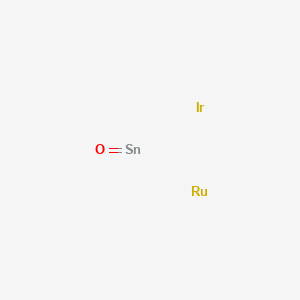
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
